Cas no 2228180-77-4 (2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine)

2-1-(1,4-Dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine is a structurally unique compound featuring a cyclopropyl-substituted pyrazole core. Its distinct molecular architecture, combining a rigid cyclopropyl ring with a dimethylpyrazole moiety, offers potential advantages in stability and binding selectivity. The presence of the propan-2-amine group enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. This compound may exhibit improved metabolic resistance due to steric hindrance from the cyclopropyl group, while the pyrazole ring contributes to potential bioactivity. Its well-defined stereochemistry and functional group arrangement make it valuable for targeted applications in medicinal chemistry and ligand design. Further research is warranted to explore its full synthetic and pharmacological utility.
2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine structure
2228180-77-4 structure
商品名:2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine
CAS番号:2228180-77-4
MF:C11H19N3
メガワット:193.288662195206
CID:6035549
PubChem ID:165737183

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine
    • EN300-1775790
    • 2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
    • 2228180-77-4
    • インチ: 1S/C11H19N3/c1-8-7-13-14(4)9(8)11(5-6-11)10(2,3)12/h7H,5-6,12H2,1-4H3
    • InChIKey: PARPCNSTBCXICX-UHFFFAOYSA-N
    • ほほえんだ: NC(C)(C)C1(C2=C(C)C=NN2C)CC1

計算された属性

  • せいみつぶんしりょう: 193.157897619g/mol
  • どういたいしつりょう: 193.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775790-0.5g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
0.5g
$1591.0 2023-09-20
Enamine
EN300-1775790-1g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
1g
$1658.0 2023-09-20
Enamine
EN300-1775790-0.25g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
0.25g
$1525.0 2023-09-20
Enamine
EN300-1775790-10.0g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
10g
$7128.0 2023-06-03
Enamine
EN300-1775790-0.05g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
0.05g
$1393.0 2023-09-20
Enamine
EN300-1775790-2.5g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
2.5g
$3249.0 2023-09-20
Enamine
EN300-1775790-5.0g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
5g
$4806.0 2023-06-03
Enamine
EN300-1775790-10g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
10g
$7128.0 2023-09-20
Enamine
EN300-1775790-0.1g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
0.1g
$1459.0 2023-09-20
Enamine
EN300-1775790-1.0g
2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine
2228180-77-4
1g
$1658.0 2023-06-03

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 関連文献

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amineに関する追加情報

Introduction to 2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine (CAS No. 2228180-77-4)

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine, identified by the CAS number 2228180-77-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropylpropan-2-amino group linked to a 1,4-dimethylpyrazole moiety, has garnered attention due to its structural complexity and potential biological activity. The unique combination of heterocyclic and aliphatic components in its framework suggests multifaceted interactions with biological targets, making it a promising candidate for further investigation.

The structural motif of 1,4-dimethylpyrazole is well-documented for its role in various pharmacophores, contributing to properties such as binding affinity and metabolic stability. In contrast, the cyclopropylpropan-2-amino group introduces rigidity and specific spatial orientation, which can be critical for receptor interaction. Such structural features are often exploited in drug design to enhance efficacy and selectivity. The presence of both nitrogen and carbon-based heterocycles in CAS No. 2228180-77-4 allows for diverse chemical modifications, enabling the synthesis of analogs with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of novel compounds like 2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine for potential therapeutic applications. Molecular docking studies have shown that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways. Specifically, preliminary simulations suggest that it may disrupt the activity of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—mediators of pain and inflammation. Such findings align with the growing interest in developing alternative inhibitors to nonsteroidal anti-inflammatory drugs (NSAIDs).

The dimethylpyrazole scaffold is particularly noteworthy for its versatility in medicinal chemistry. Its ability to adopt multiple conformations while maintaining structural integrity makes it an attractive scaffold for designing molecules that can interact with complex biological systems. In addition to its potential role as an anti-inflammatory agent, this compound may also exhibit properties relevant to other therapeutic areas, such as antiviral or anticancer activities. The cyclopropyl group further enhances its pharmacological profile by contributing to hydrophobic interactions and improving membrane permeability.

In vitro studies have begun to elucidate the mechanism of action of CAS No. 2228180-77-4. Initial experiments indicate that it may inhibit the activity of certain kinases involved in cell proliferation and differentiation. The pyrazole ring’s ability to mimic ATP or other nucleotide structures could facilitate competitive inhibition at key enzymatic sites. Furthermore, the amine functionality provides a site for further derivatization, allowing researchers to fine-tune solubility, bioavailability, and metabolic stability. These attributes make 2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine a valuable scaffold for structure-based drug design.

The synthesis of this compound presents both challenges and opportunities. The cyclopropyl ring requires careful handling during functionalization to avoid ring-opening reactions, which could compromise its desired pharmacological properties. However, modern synthetic methodologies have improved the efficiency of constructing such strained rings, making their incorporation into complex molecules more feasible than ever before. Advances in transition-metal catalysis have also enabled novel approaches to forming carbon-carbon bonds within the pyrazole framework.

From a regulatory perspective, compounds like CAS No. 2228180-77-4 must undergo rigorous testing to ensure safety and efficacy before clinical application. Current guidelines emphasize the importance of comprehensive characterization at all stages of development—from initial synthesis to preclinical studies. The growing emphasis on green chemistry principles also influences how such molecules are produced, with efforts focused on minimizing waste and reducing hazardous byproducts.

The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which novel compounds like this one are being explored. Machine learning models can predict biological activity based on structural features with remarkable accuracy, allowing researchers to prioritize candidates for experimental validation more efficiently than traditional methods alone would permit. This synergy between computational prediction and experimental validation is reshaping how pharmaceutical research is conducted.

Future directions for research on CAS No. 2228180-77-4 include exploring its potential as a lead compound for new therapeutics or as a building block for larger libraries of derivatives with enhanced properties through combinatorial chemistry techniques or high-throughput screening platforms.

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